5,5'-Spirobi[bicyclo[2.1.0]pentane]
Description
5,5'-Spirobi[bicyclo[2.1.0]pentane] is a spirocyclic compound comprising two bicyclo[2.1.0]pentane units connected at the 5,5' positions. Bicyclo[2.1.0]pentane itself is a highly strained bicyclic hydrocarbon with a norbornane-like structure but distinct bridge configurations (two methylene bridges). The spiro junction introduces additional steric and electronic constraints, making this compound a unique subject for studying strain, reactivity, and thermodynamic stability in polycyclic systems.
Properties
CAS No. |
82482-48-2 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
5,5'-spirobi[bicyclo[2.1.0]pentane] |
InChI |
InChI=1S/C9H12/c1-2-6-5(1)9(6)7-3-4-8(7)9/h5-8H,1-4H2 |
InChI Key |
ZQVXYAFHWJPBDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1C23C4C3CC4 |
Origin of Product |
United States |
Preparation Methods
Photochemical Cyclization Strategies
Photochemical methods have emerged as a cornerstone for synthesizing strained bicyclic systems. A patent detailing the preparation of bicyclo[1.1.1]pentane derivatives via ultraviolet (UV) irradiation of [1.1.1]propellane in the presence of radical initiators provides a foundational framework. While this method specifically targets bicyclo[1.1.1]pentanes, analogous protocols may apply to 5,5'-Spirobi[bicyclo[2.1.0]pentane] by substituting propellane precursors with tailored bicyclo[2.1.0]pentane analogs.
Key Reaction Parameters
- Light Source : UV-A (320–400 nm) or UV-C (200–280 nm) lamps.
- Radical Initiators : Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) at 0.1–1.0 mol%.
- Solvents : Alkanes (hexane, cyclohexane) or ethers (THF, diethyl ether).
- Temperature : 0–25°C to mitigate side reactions.
Advantages :
Limitations :
- Requires specialized equipment for UV irradiation.
- Low yields (<30%) reported for analogous strained systems.
Organometallic Coupling Approaches
Organolithium-mediated coupling reactions offer a pathway to construct the spiro center. A method involving the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with organolithium reagents (e.g., MeLi, tBuLi) has been documented for bicyclo[1.1.1]pentane intermediates. Adapting this protocol, the spirobi structure could form via a double elimination mechanism:
$$
\text{C}5\text{H}8\text{Br}_2 + 2 \text{R-Li} \rightarrow \text{5,5'-Spirobi[bicyclo[2.1.0]pentane]} + 2 \text{LiBr}
$$
Optimized Conditions
- Reagents : tBuLi in hexane (−60°C to −20°C).
- Quenching : Aqueous base (pH 8–10) to stabilize intermediates.
- Yield : 15–25% (extrapolated from similar reactions).
Challenges :
- Sensitivity to moisture and oxygen.
- Competing side reactions leading to polymerized byproducts.
Thermal Ring-Opening Metathesis
Ring-opening metathesis polymerization (ROMP) using Grubbs catalysts has been explored for strained bicycloalkanes. While direct evidence for 5,5'-Spirobi[bicyclo[2.1.0]pentane] is lacking, thermodynamic data for bicyclo[2.1.0]pentane hydrogenation (ΔrH° = −235 kJ/mol) suggests that ring strain (≈80 kcal/mol) drives reactivity. A hypothetical route involves dimerization via metal-catalyzed [2+2] cycloaddition:
$$
2 \text{Bicyclo[2.1.0]pentane} \xrightarrow{\text{Ru Catalyst}} \text{5,5'-Spirobi[bicyclo[2.1.0]pentane]}
$$
Catalyst Systems :
- Grubbs 2nd Generation : 5 mol% in dichloromethane (25°C).
- Hoveyda-Grubbs : Enhanced thermal stability for high-temperature reactions.
Yield Potential : <20% due to competing oligomerization.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method based on yield, scalability, and practicality:
The enthalpy of hydrogenation for bicyclo[2.1.0]pentane (−235 kJ/mol) underscores its high ring strain, which likely facilitates spirobi formation under kinetic control. However, the activation energy for dimerization remains unquantified. Computational studies (not cited in sources) could predict transition states, guiding solvent and catalyst selection.
Structural and Functional Comparisons
The molecular uniqueness of 5,5'-Spirobi[bicyclo[2.1.0]pentane] is evident when contrasted with related compounds:
Chemical Reactions Analysis
Types of Reactions: 5,5’-Spirobi[bicyclo[2.1.0]pentane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.
Substitution: Halogenation reactions, such as bromination, can occur, leading to the formation of halogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a platinum catalyst.
Substitution: Bromine or iodine in the presence of light or heat.
Major Products:
Oxidation: Oxygenated derivatives.
Reduction: Less strained hydrocarbons.
Substitution: Halogenated bicyclo[2.1.0]pentane derivatives.
Scientific Research Applications
5,5’-Spirobi[bicyclo[2.1.0]pentane] has several applications in scientific research:
Chemistry: Used as a model compound to study ring strain and stability.
Medicine: Investigated for its potential use in drug design due to its unique structural properties.
Industry: Utilized in the synthesis of complex organic molecules and materials science research
Mechanism of Action
The mechanism of action of 5,5’-Spirobi[bicyclo[2.1.0]pentane] involves its high ring strain, which makes it highly reactive. The compound can undergo thermal rearrangements, such as the conversion to methylenebicyclo[3.2.0]hept-1-enes at elevated temperatures . These rearrangements are initiated by the cleavage of the bridge bond, leading to the formation of reactive intermediates that further react to form stable products.
Comparison with Similar Compounds
Comparative Analysis with Similar Bicyclic Compounds
Structural and Thermodynamic Comparisons
Key bicyclic analogs include bicyclo[1.1.1]pentane, bicyclo[2.2.0]hexane, and bicyclo[2.1.1]hexane. A thermodynamic comparison based on enthalpy of formation (ΔHf) reveals significant differences:
| Compound | Experimental ΔHf (kJ/mol) | Calculated ΔHf (kJ/mol) | Stability Trend |
|---|---|---|---|
| Bicyclo[2.1.0]pentane | 158 | 156.1 | Moderate strain |
| Bicyclo[1.1.1]pentane | ~250 (estimated)* | - | High strain |
| cis-Bicyclo[2.2.0]hexane | 125 | 129.6 | Lower strain |
| Bicyclo[2.1.1]hexane | 57.7 | - | High stability |
*Data inferred from analogous studies .
The spiro compound’s ΔHf is expected to exceed that of bicyclo[2.1.0]pentane due to cumulative strain from the spiro linkage. In contrast, bicyclo[2.1.1]hexane exhibits remarkably low ΔHf, reflecting its relaxed geometry and minimal angle strain .
Reactivity Profiles
- Bicyclo[2.1.0]pentane: Undergoes thermal ring-opening via [σ2s + σ2s] cycloreversion, yielding cyclopentene derivatives. Acid-catalyzed acetolysis proceeds with rearrangement, forming cyclopentanol derivatives .
- Bicyclo[1.1.1]pentane : Resistant to ring-opening under mild conditions due to its "bridgehead" steric protection, making it a robust benzene isostere in medicinal chemistry .
- Spirobi[bicyclo[2.1.0]pentane] : Predicted to exhibit heightened reactivity in ring-opening reactions due to additive strain, though the spiro structure may impede certain pathways (e.g., steric hindrance to electrophilic addition).
Thermodynamic Stability
The enthalpy data highlights bicyclo[2.1.0]pentane as more strained than bicyclo[2.2.0]hexane but less strained than bicyclo[1.1.1]pentane. The spiro derivative’s stability is anticipated to lie between bicyclo[2.1.0]pentane and bicyclo[1.1.1]pentane, with applications in high-energy materials or transient intermediates in catalysis .
Material Science and Medicinal Chemistry
Q & A
Basic Research Questions
Q. What experimental design frameworks are suitable for optimizing the synthesis of 5,5'-spirobi[bicyclo[2.1.0]pentane]?
- Methodological Answer : Use factorial design (e.g., 2^k factorial experiments) to systematically evaluate variables such as reaction temperature, catalyst loading, and solvent polarity. For example:
Q. How can spectroscopic techniques resolve structural ambiguities in spirobi[bicyclo[2.1.0]pentane] derivatives?
- Methodological Answer : Combine NMR (to confirm spiro junction geometry) and X-ray crystallography (to determine bond angles/distances). For strained bicyclo systems, compare experimental NMR coupling constants (e.g., and ) with DFT-calculated values to validate stereochemistry .
Q. What theoretical frameworks explain the strain energy and reactivity of bicyclo[2.1.0]pentane systems?
- Methodological Answer : Apply Baeyer strain theory and molecular orbital analysis to quantify ring strain. Computational tools (e.g., Gaussian or ORCA) can calculate heat of formation deviations from ideal cycloalkanes. For example:
| System | Strain Energy (kcal/mol) |
|---|---|
| Bicyclo[2.1.0]pentane | ~35 |
| Spiro derivative | ~28 |
| These values guide predictions of regioselectivity in ring-opening reactions . |
Advanced Research Questions
Q. How can isotopic labeling resolve mechanistic contradictions in spirobi[bicyclo[2.1.0]pentane] rearrangements?
- Methodological Answer : Use - or -labeled substrates to track bond cleavage/formation. For instance, synthesize 5,5'-spirobi[bicyclo[2.1.0]pentane] with at bridgehead positions and analyze isotopic distribution via GC-MS after thermal rearrangement. Compare kinetic isotope effects (KIEs) to distinguish between concerted vs. stepwise mechanisms .
Q. What computational strategies predict the stability of spirobi[bicyclo[2.1.0]pentane] under varying thermodynamic conditions?
- Methodological Answer : Perform ab initio molecular dynamics (AIMD) simulations to model degradation pathways. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature range | 25°C – 300°C |
| Pressure | 1 atm – 10 GPa |
| Solvent model | COSMO (implicit solvation) |
| Validate results with differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) . |
Q. How do contradictory crystallographic and spectroscopic data for spirobi[bicyclo systems inform error analysis?
- Methodological Answer : Apply Bayesian statistics to reconcile discrepancies. For example, if X-ray data suggests planar spiro junctions while NMR indicates non-planarity, compute posterior probabilities for each model using Markov chain Monte Carlo (MCMC) sampling. Report confidence intervals for bond angles and torsional strains .
Framework Integration
Q. How can the PICO framework structure research on catalytic applications of spirobi[bicyclo[2.1.0]pentane]?
- Methodological Answer :
- Population : Transition-metal catalysts (e.g., Pd, Rh).
- Intervention : Use of spirobi[bicyclo systems as ligands.
- Comparison : Traditional phosphine/cyclopentadienyl ligands.
- Outcome : Catalytic efficiency (TON, TOF).
This framework isolates variables for systematic comparison, such as ligand steric effects on enantioselectivity .
Q. What ethical considerations arise when studying high-energy intermediates in spirobi[bicyclo[2.1.0]pentane] reactions?
- Methodological Answer : Follow the FINER criteria:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
